molecular formula C13H13FN2O3 B4848369 3-(2-fluorophenyl)-N-(2-methoxyethyl)-5-isoxazolecarboxamide

3-(2-fluorophenyl)-N-(2-methoxyethyl)-5-isoxazolecarboxamide

Cat. No. B4848369
M. Wt: 264.25 g/mol
InChI Key: LGJSSWBNRLFDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-N-(2-methoxyethyl)-5-isoxazolecarboxamide, commonly known as LY404187, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of isoxazolecarboxamides and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

LY404187 acts as a selective antagonist of the glycine site on the NMDA receptor, which results in the inhibition of NMDA receptor-mediated synaptic transmission. This leads to the modulation of glutamatergic neurotransmission, which is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development.
Biochemical and Physiological Effects:
LY404187 has been found to exhibit a range of biochemical and physiological effects. It has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to exhibit antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

LY404187 has several advantages and limitations for lab experiments. Its selectivity for the glycine site on the NMDA receptor makes it an attractive tool for studying the role of NMDA receptors in various physiological processes. However, its potency and efficacy may vary depending on the experimental conditions, and its effects may be influenced by other factors such as age, sex, and genetic background.

Future Directions

There are several future directions for the study of LY404187. One potential application is in the treatment of Alzheimer's disease, where it has been found to improve cognitive function and memory in animal models. Another potential application is in the treatment of schizophrenia, where it has been found to improve cognitive function and reduce negative symptoms in animal models. Further studies are needed to determine the safety and efficacy of LY404187 in humans and to explore its potential therapeutic applications in other diseases.

Scientific Research Applications

LY404187 has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. It has been found to act as a selective antagonist of the glycine site on the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.

properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-methoxyethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-18-7-6-15-13(17)12-8-11(16-19-12)9-4-2-3-5-10(9)14/h2-5,8H,6-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJSSWBNRLFDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=NO1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-N-(2-methoxyethyl)-1,2-oxazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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